molecular formula C10H7NO2S2 B14708206 4-Nitro-2-(phenylsulfanyl)thiophene CAS No. 13195-52-3

4-Nitro-2-(phenylsulfanyl)thiophene

Cat. No.: B14708206
CAS No.: 13195-52-3
M. Wt: 237.3 g/mol
InChI Key: UQSLRJMHOBSEIZ-UHFFFAOYSA-N
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Description

4-Nitro-2-(phenylsulfanyl)thiophene is a heterocyclic compound featuring a thiophene backbone (C₄H₄S) substituted with a nitro (-NO₂) group at the 4-position and a phenylsulfanyl (-SPh) group at the 2-position. This structure combines electron-withdrawing (nitro) and electron-donating (sulfanyl) substituents, influencing its electronic, physical, and chemical properties. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic electronics due to their aromatic stability and tunable reactivity .

Properties

CAS No.

13195-52-3

Molecular Formula

C10H7NO2S2

Molecular Weight

237.3 g/mol

IUPAC Name

4-nitro-2-phenylsulfanylthiophene

InChI

InChI=1S/C10H7NO2S2/c12-11(13)8-6-10(14-7-8)15-9-4-2-1-3-5-9/h1-7H

InChI Key

UQSLRJMHOBSEIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CS2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(phenylsulfanyl)thiophene can be achieved through various methods. One common approach involves the nitration of 2-(phenylsulfanyl)thiophene using a mixture of nitric acid and acetic acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the fourth position .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(phenylsulfanyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-2-(phenylsulfanyl)thiophene has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(phenylsulfanyl)thiophene is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiophene ring itself can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Comparisons

Key Compounds for Comparison :

2-Nitrothiophene : Nitro group at the 2-position.

3-Nitrothiophene : Nitro group at the 3-position.

2-Phenylsulfanylthiophene : Phenylsulfanyl group at the 2-position (lacks nitro substitution).

Benzothiophene and Dibenzothiophene : Fused-ring analogs with additional aromatic systems.

Electronic Effects :
  • The nitro group at the 4-position in 4-nitro-2-(phenylsulfanyl)thiophene creates a strong electron-withdrawing effect, polarizing the thiophene ring and directing electrophilic substitution to specific positions. In contrast, 2-nitrothiophene exhibits different regioselectivity due to the nitro group’s proximity to the sulfur atom .
  • This interplay is absent in monosubstituted analogs like 2-nitrothiophene.
Thermal Stability :
  • While specific data for this compound is unavailable, related compounds such as 4-nitrobenzenesulfonamide (mp 178–183°C) and 4-nitrobenzenesulfonic acid (mp 105–112°C) suggest that nitro-substituted derivatives exhibit moderate to high thermal stability .

Reactivity in Chemical Reactions

Hydrodesulfurization (HDS) :
  • Thiophene derivatives generally undergo HDS more readily than fused-ring analogs (e.g., benzothiophene and dibenzothiophene). The nitro group in this compound may hinder HDS due to its electron-withdrawing nature, reducing ring reactivity compared to unsubstituted thiophene .

Optical and Material Properties

  • Thiophene derivatives with conjugated substituents, such as dithienophenazines, exhibit tunable optical properties. The nitro and phenylsulfanyl groups in this compound may enable redshifted absorption/emission spectra compared to simpler thiophenes, though experimental data are needed to confirm this .

Data Table: Comparative Properties of Thiophene Derivatives

Compound Melting Point (°C) Reactivity in HDS Key Substituent Effects Biological Activity Potential Reference
This compound Not reported Moderate Electron-withdrawing (NO₂) + donating (-SPh) High (theoretical)
2-Nitrothiophene ~80–85 (estimated) High Electron-withdrawing (NO₂) at 2-position Moderate
2-Phenylsulfanylthiophene Not reported Moderate Electron-donating (-SPh) Moderate
Benzothiophene 32–34 Low Fused aromatic system Low
4-Nitrobenzenesulfonamide 178–183 N/A Sulfonamide group Antimicrobial

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